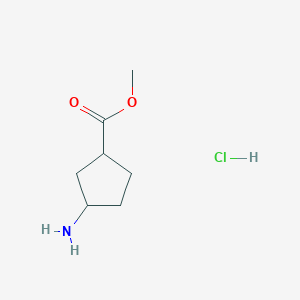
2-Chloro-6-methyl-pyridine-3-sulfonic acid amide
Overview
Description
2-Chloro-6-methyl-pyridine-3-sulfonic acid amide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of 2-Chloro-6-methyl-pyridine-3-sulfonic acid amide involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methyl-pyridine-3-sulfonic acid amide consists of a pyridine ring with a chlorine atom at the 2nd position, a methyl group at the 6th position, and a sulfonic acid amide group at the 3rd position .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design. Its sulfonamide group is a common moiety in many therapeutic agents due to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions . The chloro and methyl groups on the pyridine ring can further modulate the compound’s physicochemical properties, influencing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Agriculture
“2-Chloro-6-methyl-pyridine-3-sulfonic acid amide” has applications in agriculture as an intermediate for the synthesis of plant growth regulators and herbicides . These compounds can affect the growth and development of plants, potentially leading to increased agricultural yields or the control of unwanted vegetation.
Industrial Chemistry
In the industrial sector, this chemical serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals . Its reactive sites allow for various chemical transformations, making it a versatile precursor in complex synthetic pathways.
Environmental Science
Research in environmental science may utilize this compound in the study of soil and water contaminants. As a common intermediate in various industrial processes, understanding its behavior in the environment, including degradation pathways and interaction with other chemicals, is crucial for risk assessment and management .
Biochemistry
The compound’s role in biochemistry is linked to its potential use in enzyme inhibition studies. The sulfonamide group can mimic the natural substrates of certain enzymes, allowing researchers to design inhibitors that can regulate enzyme activity . This is particularly useful in understanding disease mechanisms and developing new treatments.
Material Science
In material science, “2-Chloro-6-methyl-pyridine-3-sulfonic acid amide” can be used to modify the surface properties of materials. For instance, it can be part of the synthesis of polymers with specific functionalities or coatings that confer improved stability and performance .
properties
IUPAC Name |
2-chloro-6-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTKELGLLVEETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)


![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)



![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)



